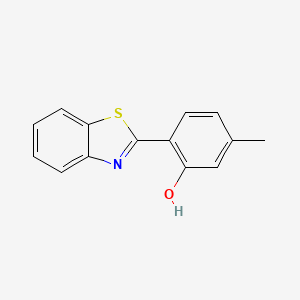

2-(2-Benzothiazolyl)-5-methylphenol

描述

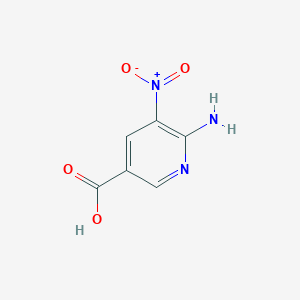

2-(2-Benzothiazolyl)-5-methylphenol is a chemical compound belonging to the benzothiazole family, which is characterized by the presence of a benzene ring fused to a thiazole ring. This family of compounds is known for its diverse biological activities and applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of benzothiazolyl derivatives, including 2-(2-Benzothiazolyl)-5-methylphenol, can be achieved through several methods. A notable approach involves a palladium-catalyzed regioselective C–H bond arylation, which allows for the introduction of (hetero)aryl groups into the benzothiazolyl core. This method demonstrates a high level of regioselectivity and tolerates a wide variety of substituents, making it a versatile tool for the synthesis of these compounds (Abdellaoui et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 2-(2-Benzothiazolyl)-5-methylphenol, has been studied using various spectroscopic techniques. The characterization of these compounds involves FTIR, 1H and 13C NMR spectroscopy, and elemental analysis, providing detailed information about their structural features (Ermiş & Durmuş, 2020).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a range of chemical reactions, highlighting their reactive nature and chemical versatility. For example, reactions with triphenylborane have been studied, revealing insights into their reactivity and the formation of products with potentially novel properties (Hai Le Thi Hong et al., 2023).

科研应用

Near-Infrared Fluorescence and Imaging Applications

2-(2-Benzothiazolyl)-5-methylphenol derivatives have been synthesized, exhibiting remarkable photophysical properties. These derivatives show potent near-infrared (NIR) fluorescence, which can be utilized for biothiol imaging in living cells. The NIR fluorescent probes constructed from these derivatives allow for advanced imaging applications in biological research, enabling visualization within living cells with minimal disturbance to cellular functions (Zhang et al., 2016).

Antitumor Applications

Benzothiazole derivatives, such as 2-(4-aminophenyl)benzothiazoles, have demonstrated significant antitumor activity. These compounds are known to form DNA adducts in sensitive tumor cells, suggesting their utility in anticancer therapies. The ability to selectively affect tumor cells while sparing normal cells highlights the potential of these compounds in targeted cancer treatment strategies (Leong et al., 2003).

Antifungal and Antimicrobial Properties

The derivatives of benzothiazolyl, including 2-(2-Benzothiazolyl)-5-methylphenol, have been explored for their antifungal and antimicrobial properties. Studies indicate their efficacy against various fungal and microbial strains, making them a potent option for developing new antifungal and antibacterial agents. The antifungal activities against Candida albicans and Pityrosporium ovale, and antimicrobial activities against bacterial strains like Escherichia coli and Staphylococcus aureus, have been particularly noted (Kale et al., 2020; Padalkar et al., 2016).

Application in Synthetic Chemistry

2-(2-Benzothiazolyl)-5-methylphenol and its derivatives serve as valuable intermediates in synthetic chemistry. They are utilized in the synthesis of various heterocyclic compounds, showcasing their versatility and importance in the field of chemical synthesis. The ability to undergo reactions like C-H bond arylation further enhances their utility in synthesizing a wide array of complex molecules, which can have various applications in medicinal and materials chemistry (Abdellaoui et al., 2014).

Photophysical Studies

The extended benzothiazole derivatives exhibit intriguing photophysical characteristics, with applications in fluorescent studies. Their response to different solvents and the demonstration of excited-state intramolecular proton transfer pathways highlight their potential in optical and sensor technologies. The dual emission characteristics and thermal stability up to 200°C make them suitable for applications requiring stable and tunable fluorescent properties (Padalkar et al., 2011).

Safety And Hazards

未来方向

Benzothiazoles are attracting great interest from researchers for drug design due to their high biological and pharmacological activity . The development of new synthetic processes is one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

性质

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILRSGGQTSJRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292542 | |

| Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Benzothiazolyl)-5-methylphenol | |

CAS RN |

56048-54-5 | |

| Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56048-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056048545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。